

# Cofrogliptin: A Technical Deep Dive into Incretin System Enhancement

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Cofrogliptin** (HSK7653) is a potent, orally administered, long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM). By selectively inhibiting the DPP-4 enzyme, **Cofrogliptin** prevents the degradation of the endogenous incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances the incretin effect, leading to glucose-dependent insulin secretion and suppression of glucagon release, thereby improving glycemic control. Preclinical and clinical studies have demonstrated **Cofrogliptin**'s efficacy in reducing HbA1c levels with a favorable safety profile, distinguishing itself with a unique biweekly dosing regimen that may improve patient adherence. This document provides a comprehensive technical overview of **Cofrogliptin**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## Introduction to the Incretin System and DPP-4 Inhibition

The incretin system plays a pivotal role in glucose homeostasis. In response to food intake, intestinal L-cells and K-cells secrete the incretin hormones GLP-1 and GIP, respectively. These hormones potentiate insulin secretion from pancreatic  $\beta$ -cells in a glucose-dependent manner and suppress glucagon secretion from  $\alpha$ -cells.[1] However, the biological activity of GLP-1 and



GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 inhibitors, a class of oral antidiabetic agents, prevent this degradation, thereby increasing the circulating levels of active GLP-1 and GIP. This enhancement of the incretin system leads to improved glycemic control with a low risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.

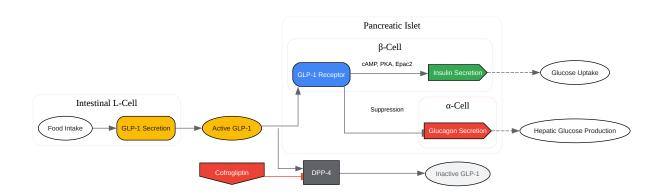
## **Cofrogliptin: Mechanism of Action**

**Cofrogliptin** is a highly selective and potent inhibitor of the DPP-4 enzyme.[2] Its primary mechanism of action involves binding to the active site of DPP-4, preventing the cleavage of GLP-1 and GIP. The prolonged activity of these incretin hormones results in:

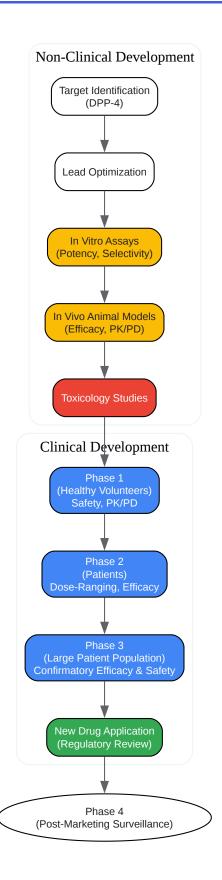
- Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreas to release more insulin in response to elevated blood glucose levels.
- Suppressed Glucagon Secretion: Elevated GLP-1 levels suppress the release of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.
- Delayed Gastric Emptying: GLP-1 is also known to slow the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose excursions.

The following diagram illustrates the signaling pathway of the incretin system and the role of **Cofrogliptin**.









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### References

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- 2. What clinical trials have been conducted for Cofrogliptin? [synapse.patsnap.com]
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